molecular formula C18H22N4O3 B14933247 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B14933247
M. Wt: 342.4 g/mol
InChI Key: UXFFOVOWMNNYPZ-UHFFFAOYSA-N
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Description

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, a piperidine ring, and a carboxamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method includes the condensation of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the carboxamide group is added via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-[3-(4-methyl-3-oxoquinoxalin-2-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-21-15-5-3-2-4-13(15)20-14(18(21)25)6-7-16(23)22-10-8-12(9-11-22)17(19)24/h2-5,12H,6-11H2,1H3,(H2,19,24)

InChI Key

UXFFOVOWMNNYPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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